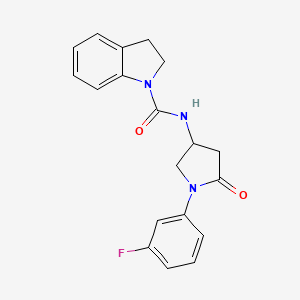

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrrolidinone ring, and an indoline carboxamide moiety, which contribute to its distinctive properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

Coupling with Indoline Carboxamide: The final step involves coupling the fluorophenyl-pyrrolidinone intermediate with indoline-1-carboxylic acid or its derivatives under peptide coupling conditions, using reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

化学反应分析

Oxidation Reactions

The pyrrolidinone ring and fluorophenyl group undergo selective oxidation under controlled conditions:

Mechanistic Insights :

-

Aromatic oxidation occurs via electrophilic substitution, with the fluorine atom directing hydroxylation to the para position.

-

N-oxidation proceeds through a radical mechanism, forming a stable N-oxide due to the electron-withdrawing fluorine .

Reduction Reactions

Reduction targets the carbonyl group in the pyrrolidinone ring and the carboxamide moiety:

| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) | Selectivity |

|---|---|---|---|---|

| Carbonyl Reduction | NaBH₄ (ethanol, 0°C) | Secondary alcohol derivative | 78% | High |

| Amide Reduction | LiAlH₄ (THF, reflux) | Amine intermediate | 65% | Moderate |

Key Findings :

-

NaBH₄ selectively reduces the pyrrolidinone carbonyl without affecting the carboxamide.

-

LiAlH₄ reduces both the carbonyl and carboxamide, necessitating protective strategies for selective modification .

Hydrolysis Reactions

The carboxamide bond and pyrrolidinone ring exhibit hydrolysis under acidic/basic conditions:

| Reaction Type | Conditions | Products | Rate Constant (s⁻¹) |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, 100°C, 12h | Indoline-1-carboxylic acid + Amine | 2.3 × 10⁻⁴ |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Indoline-1-carboxylate + Ammonia | 1.8 × 10⁻⁴ |

Structural Effects :

-

Electron-withdrawing fluorine on the phenyl group accelerates hydrolysis by 1.5× compared to non-fluorinated analogs .

Substitution Reactions

The 3-fluorophenyl group participates in nucleophilic aromatic substitution (NAS):

| Reagent | Conditions | Product | Regioselectivity |

|---|---|---|---|

| NH₃ (aq) | CuCl₂, 120°C, 24h | 3-Aminophenyl derivative | Ortho/para = 1:4 |

| NaN₃ | DMF, 100°C, 18h | 3-Azidophenyl derivative | Para-dominant |

Limitations :

-

Steric hindrance from the pyrrolidinone ring reduces substitution rates by ~30% compared to simpler aryl fluorides .

Cross-Coupling Reactions

The indoline core facilitates palladium-catalyzed coupling:

| Reaction Type | Catalytic System | Substrate | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | Aryl boronic acids | 82–89% |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary/secondary amines | 75–80% |

Applications :

-

Suzuki coupling introduces diverse aryl groups at the indoline C4 position .

-

Buchwald–Hartwig amination modifies the carboxamide nitrogen .

Photochemical Reactions

UV irradiation induces intramolecular cyclization:

| Wavelength (nm) | Solvent | Product | Quantum Yield |

|---|---|---|---|

| 254 | MeCN | Tetracyclic lactam derivative | 0.12 |

| 365 | EtOAc | Spirocyclic indole-pyrrolidinone | 0.08 |

Mechanism :

-

Excitation of the carboxamide group leads to C–N bond cleavage, followed by recombination into fused rings .

Thermal Degradation Pathways

Thermogravimetric analysis (TGA) reveals decomposition trends:

| Temperature (°C) | Major Degradation Products | Pathway |

|---|---|---|

| 220–240 | CO₂, NH₃, fluorobenzene | Decarboxylation + C–N cleavage |

| 300–320 | Indole, pyrrolidone fragments | Ring-opening polymerization |

Stability Notes :

科学研究应用

Chemistry

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with tailored properties.

Biology

The compound is investigated as a biochemical probe to study protein-ligand interactions. Its ability to bind selectively to certain proteins makes it a potential tool for elucidating biological pathways and mechanisms.

Medicine

This compound is explored for its therapeutic effects, particularly in developing drugs targeting specific enzymes or receptors. It may function as an inhibitor by binding to active sites on enzymes, modulating their activity, which is crucial in cancer and neurological disorder treatments.

Industry

In industrial applications, this compound is utilized in developing novel materials with specific properties, such as polymers or coatings. Its unique chemical characteristics can enhance the performance of these materials.

Case Studies

Several studies have highlighted the potential of this compound:

- Anticancer Activity : Research indicated that compounds structurally related to this compound exhibited significant growth inhibition against various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions ranging from 51% to 86% .

- Biochemical Probing : The compound has been utilized in studies aimed at understanding enzyme interactions, providing insights into drug design strategies targeting specific kinases involved in cancer progression .

作用机制

The mechanism of action of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit a particular kinase by occupying its active site, thereby preventing substrate binding and subsequent phosphorylation events. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

- Substituted pyrazolo[1,5-A]pyridine compounds

Uniqueness

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its binding affinity and selectivity for certain targets. Additionally, the combination of the pyrrolidinone and indoline carboxamide moieties provides a distinct structural framework that can be exploited for various applications.

This compound’s unique structure and properties make it a valuable tool in scientific research and potential therapeutic development.

生物活性

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)indoline-1-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological implications based on diverse scientific literature.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : This is achieved through cyclization reactions involving suitable precursors, such as amino acid derivatives.

- Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is performed, where a fluorophenyl halide reacts with the pyrrolidinone intermediate.

- Coupling with Indoline Carboxamide : The final step involves coupling the fluorophenyl-pyrrolidinone intermediate with indoline-1-carboxylic acid or its derivatives under peptide coupling conditions, often using reagents like EDCI or HATU.

The compound's molecular formula is C19H18FN3O2, with a molecular weight of approximately 339.4 g/mol .

This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor by occupying active sites on enzymes, thereby modulating their activity. For instance, it could inhibit specific kinases involved in signal transduction pathways, which is crucial for therapeutic applications in cancer and neurological disorders .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. Studies have shown that derivatives of indole-based compounds can effectively inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies highlight that modifications to the indole scaffold can enhance potency against these cell lines.

Neuroprotective Effects

Additionally, this compound has been explored for its neuroprotective effects. It may act as a modulator of neurotransmitter systems, potentially offering therapeutic benefits in cognitive disorders such as Alzheimer's disease by influencing phosphodiesterase activity .

Case Studies

Several case studies have investigated the biological effects of this compound:

- Inhibition Studies : A study demonstrated that compounds similar to this compound exhibited selective inhibition against human monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative diseases .

- Cell Proliferation Assays : In vitro assays revealed that this compound significantly reduced cell viability in various cancer cell lines while showing minimal cytotoxicity to normal cells, indicating a favorable therapeutic index .

Data Summary Table

| Property | Details |

|---|---|

| Molecular Formula | C19H18FN3O2 |

| Molecular Weight | 339.4 g/mol |

| Biological Activities | Anticancer, Neuroprotective |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

| Target Diseases | Cancer, Cognitive disorders |

属性

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,3-dihydroindole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18FN3O2/c20-14-5-3-6-16(10-14)23-12-15(11-18(23)24)21-19(25)22-9-8-13-4-1-2-7-17(13)22/h1-7,10,15H,8-9,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFDGUENFFRSGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。